Magnesiumlysinate

Description

Magnesiumlysinate is a chelated magnesium compound where magnesium is bound to the amino acid L-lysine. This complex enhances magnesium bioavailability due to lysine’s role in promoting mineral absorption . This compound is hypothesized to exhibit superior stability and absorption compared to inorganic magnesium salts (e.g., MgO, MgCO₃) due to its organic ligand, which reduces gastrointestinal irritation and improves cellular uptake .

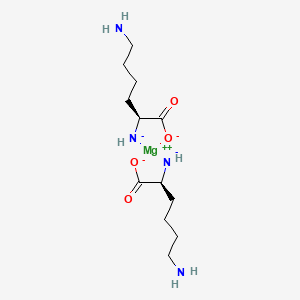

Structure

2D Structure

Properties

Molecular Formula |

C12H24MgN4O4-2 |

|---|---|

Molecular Weight |

312.65 g/mol |

IUPAC Name |

magnesium;(2S)-6-amino-2-azanidylhexanoate |

InChI |

InChI=1S/2C6H13N2O2.Mg/c2*7-4-2-1-3-5(8)6(9)10;/h2*5,8H,1-4,7H2,(H,9,10);/q2*-1;+2/p-2/t2*5-;/m00./s1 |

InChI Key |

FXNUQBZFFXZOCG-MDTVQASCSA-L |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)[O-])[NH-].C(CCN)C[C@@H](C(=O)[O-])[NH-].[Mg+2] |

Canonical SMILES |

C(CCN)CC(C(=O)[O-])[NH-].C(CCN)CC(C(=O)[O-])[NH-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesiumlysinate typically involves the reaction of magnesium oxide or magnesium hydroxide with lysine. The process can be summarized as follows:

Dissolution of Lysine: Lysine is dissolved in deionized water.

Addition of Magnesium Source: Magnesium oxide or magnesium hydroxide is added to the lysine solution.

Heating and Stirring: The mixture is heated to around 70-80°C and stirred for 2-3 hours to ensure complete reaction.

Concentration and Filtration: The reaction mixture is concentrated under vacuum and then filtered to remove any unreacted materials.

Drying: The final product is dried under vacuum at a low temperature to obtain pure this compound

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity, often involving continuous reactors and automated systems to control temperature, pH, and reaction time. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Magnesiumlysinate can undergo various chemical reactions, including:

Oxidation: Magnesium in the compound can be oxidized to form magnesium oxide.

Substitution: The lysine moiety can participate in substitution reactions, where functional groups are replaced by other groups.

Complexation: This compound can form complexes with other molecules, enhancing its solubility and bioavailability

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Substitution Reagents: Halides or other nucleophiles can be used for substitution reactions.

Complexation Agents: Organic acids or other chelating agents can enhance the solubility and stability of this compound

Major Products Formed

Magnesium Oxide: Formed during oxidation reactions.

Substituted Lysine Derivatives: Formed during substitution reactions.

Magnesium Complexes: Formed during complexation reactions

Scientific Research Applications

Therapeutic Applications

-

Sleep Quality Improvement

- Studies have indicated that magnesium supplementation can enhance sleep quality and duration. Magnesium lysinate's calming effect may contribute to improved sleep outcomes by reducing anxiety and promoting relaxation . A significant correlation between magnesium intake and sleep quality has been observed in large cohorts, suggesting that adequate magnesium levels may mitigate sleep disturbances .

- Muscle Relaxation and Recovery

-

Mood Regulation and Anxiety Reduction

- There is growing evidence that magnesium deficiency is linked to mood disorders such as anxiety and depression. Magnesium lysinate's ability to improve mood and reduce stress-related symptoms may be attributed to its role in neurotransmitter function and its calming effects on the nervous system . Clinical case studies have reported rapid recovery from major depression with magnesium treatment, highlighting its potential as a therapeutic agent .

-

Bone Health Support

- Magnesium is essential for bone formation and maintenance. Research suggests that adequate magnesium levels can enhance bone density and prevent osteoporosis. Magnesium lysinate may be particularly effective due to its high absorption rates, facilitating better utilization of magnesium for bone health .

- Blood Sugar Management

Comparative Bioavailability

The bioavailability of different forms of magnesium varies significantly. Magnesium lysinate is reported to have a higher absorption rate compared to other forms like magnesium oxide or citrate. The following table summarizes the comparative bioavailability of various magnesium compounds:

| Form of Magnesium | Bioavailability (%) | Common Uses |

|---|---|---|

| Magnesium Lysinate | 90 | Sleep improvement, muscle recovery |

| Magnesium Glycinate | 80 | Anxiety reduction, bone health |

| Magnesium Citrate | 50 | Laxative effect, general health |

| Magnesium Oxide | 4 | Antacid use |

Case Studies

- Case Study on Depression Recovery

- Sleep Quality Improvement Study

Mechanism of Action

Magnesiumlysinate exerts its effects primarily through the magnesium ion, which is a cofactor for numerous enzymes. The lysine component enhances the absorption and bioavailability of magnesium. Magnesium ions play a critical role in:

Enzyme Activation: Activating enzymes involved in energy production, DNA synthesis, and protein synthesis.

Ion Transport: Regulating the transport of ions across cell membranes, which is essential for nerve impulse transmission and muscle contraction.

Signal Transduction: Participating in signal transduction pathways that regulate cellular functions

Comparison with Similar Compounds

Chemical and Structural Properties

Table 1: Structural and Molecular Comparison

Key Findings :

- Ligand Influence : this compound and Calcium Lysinate use lysine as a bidentate ligand, forming stable octahedral complexes. In contrast, Magnesium Stearate employs stearic acid, resulting in hydrophobic properties ideal for lubrication .

- Metal Content: Manganous Lysinate Sulfate has higher metal content (~17.4% Mn) due to its sulfate co-ligand, whereas this compound prioritizes bioavailability over metal concentration .

Table 2: Functional Comparison

Key Findings :

- Absorption Efficiency: Lysine-based complexes (this compound, Calcium Lysinate) show enhanced absorption due to amino acid-mediated transport mechanisms. For example, Calcium Lysinate achieves ~60% higher intestinal uptake than calcium carbonate .

- Stability : Magnesium Stearate’s hydrophobic nature ensures stability in solid dosages but limits bioavailability. This compound balances solubility and stability, making it suitable for liquid and solid formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.